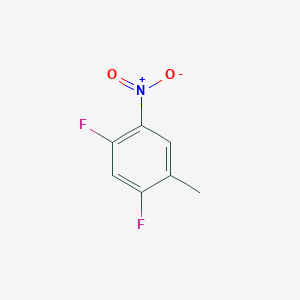

1,5-Difluoro-2-methyl-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

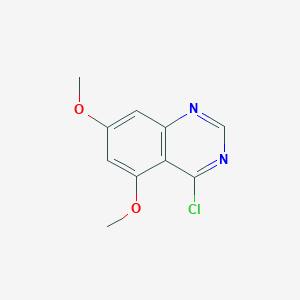

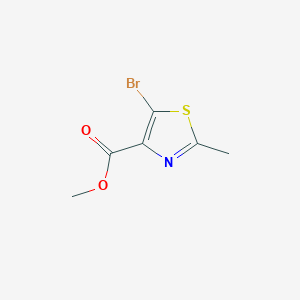

1,5-Difluoro-2-methyl-4-nitrobenzene is an organic compound that is a combination of an organic fluorine compound and a nitro compound . It is generally used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2,5-difluoro-4-nitrotoluene, which is another name for 1,5-Difluoro-2-methyl-4-nitrobenzene, usually involves fluorination and nitration reactions . Initially, 2,5-dichlorotoluene reacts with an excess of a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Molecular Structure Analysis

The molecular formula of 1,5-Difluoro-2-methyl-4-nitrobenzene is C7H5F2NO2 . The average mass is 173.117 Da and the monoisotopic mass is 173.028839 Da .Chemical Reactions Analysis

The synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene involves fluorination and nitration reactions . The compound 2,5-dichlorotoluene reacts with a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Physical And Chemical Properties Analysis

1,5-Difluoro-2-methyl-4-nitrobenzene appears as a colorless or pale yellow crystal or powder . It has a melting point of 25°C, a boiling point of 251°C, and a density of 1.374 g/cm³ . The compound is slightly soluble in water .Applications De Recherche Scientifique

Application 1: Determination of D-amino acids

- Summary of the Application: 1,5-Difluoro-2,4-dinitrobenzene is used as a bifunctional reagent for the determination of D-amino acids . It is used to synthesize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, which contains a reactive fluorine atom that can react with a mixture of L- and D-amino acids .

- Methods of Application: The compound is synthesized from 1,5-difluoro-2,4-dinitrobenzene and L-Ala-NH2 . The resulting diastereomers can be separated and estimated by High Performance Liquid Chromatography (HPLC) .

- Results or Outcomes: This method allows for the determination of the relative content of each isomer in the nanomole range .

Application 2: Anti-inflammatory effect

- Summary of the Application: Fluorinated diaryl ethers and bisarylic ketones, which can be synthesized from 1,5-Difluoro-2-methyl-4-nitrobenzene, have been found to exert anti-inflammatory activities .

- Methods of Application: The synthesis of these molecules starts from gem-difluoro propargylic derivatives . The desired aromatic systems are obtained using Diels–Alder/aromatization sequences, followed by Pd-catalyzed coupling reactions and, when required, final functionalization steps .

- Results or Outcomes: These fluorinated compounds lowered the secretion of interleukin-6, nitric oxide, and prostaglandin E2, and decreased the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 in mouse primary macrophages exposed to lipopolysaccharide .

Safety And Hazards

1,5-Difluoro-2-methyl-4-nitrobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling this compound, it is recommended to wear appropriate protective equipment, such as protective eyewear and gloves . It should be stored sealed, away from oxidizing agents and combustibles .

Propriétés

IUPAC Name |

1,5-difluoro-2-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVAZYONIKSNFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595655 |

Source

|

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Difluoro-2-methyl-4-nitrobenzene | |

CAS RN |

179011-38-2 |

Source

|

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)